molecular formula C13H10N4OS2 B2697077 N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1170445-66-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2697077
CAS No.: 1170445-66-5
M. Wt: 302.37
InChI Key: CPCPYQIPTWXBJZ-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a pyrazine ring via a carboxamide bridge. This structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry research . While specific biological data for this exact compound is not available in the searched literature, its molecular framework is highly relevant for investigative purposes. The benzothiazole scaffold is a privileged structure in drug discovery, associated with a wide range of biological activities. Scientific studies on similar benzothiazole derivatives have reported promising results in areas such as neurology and oncology. For instance, certain benzothiazole-piperazine compounds have been identified as novel neuronal nitric oxide synthase (nNOS) inhibitors with neuroprotecting effects in pre-clinical models of Parkinson's disease . Furthermore, other benzothiazole conjugates have demonstrated potent anti-tubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The pyrazine moiety, similarly, is a key component in various bioactive molecules and pharmaceuticals. Recent research into pyrazine-carboxamide conjugates has highlighted their potential as antiviral agents, with some compounds showing significant inhibitory activity against SARS-CoV-2 in vitro . The integration of these two pharmacophores into a single molecule makes this compound a compound of high interest for further investigation. It serves as a valuable building block for exploring new chemical space in programs targeting infectious diseases, neurological disorders, and cancer. Researchers can utilize this reagent to study structure-activity relationships (SAR) and to probe its mechanism of action against various biological targets. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPYQIPTWXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Thiazole Conjugates with Antiviral Activity

  • (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) :

    • Structure : Features a benzothiazole linked to pyrazine via a carboxamide group, with a phenylethyl substituent.
    • Activity : Exhibited significant potency against SARS-CoV-2 (Selectivity Index [SI] > reference drug Favipiravir) .
    • Physicochemical Data : Melting point (221–223°C), HRMS (m/z 340.4230 [M+H]+), and IR peaks (e.g., 1657 cm⁻¹ for amide C=O stretch) .
  • (S)-N-(1-(Benzo[d]thiazol-2-yl)-3-(methylthio)propyl)pyrazine-2-carboxamide (12f) :

    • Structure : Differs by a methylthio-propyl chain instead of phenylethyl.
    • Activity : Similar antiviral profile to 12i but with altered pharmacokinetics due to the methylthio group .
    • Data : Melting point (209–211°C), HRMS (m/z 326.4180 [M+H]+), and distinct IR bands (e.g., 1660 cm⁻¹) .

Substituted Pyrazinecarboxamides with Antifungal and Anti-Mycobacterial Activity

  • 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) :
    • Structure : Chloro and tert-butyl groups on pyrazine; 4-methylthiazole as the amine component.
    • Activity : Demonstrated potent antifungal effects against Trichophyton mentagrophytes (MIC = 31.25 µmol/mL) .
  • N-(1,3-Thiazol-2-yl)pyrazine-2-carboxamide Derivatives :
    • Activity : Varied anti-mycobacterial activity (54–72% inhibition of M. tuberculosis H37Rv) with bromo and hydroxy substituents enhancing potency .

Pyridine-Based N-Sulfonamides with Broad-Spectrum Antiviral Activity

  • Compounds 15c and 15d :
    • Structure : Pyridine-sulfonamide cores with benzo[d]thiazole or imidazole substituents.
    • Activity : Inhibited HSV-1 and CBV4 (50% viral reduction) and Hsp90α (IC₅₀ ~ low µM range) .

Comparison : While structurally distinct, the benzo[d]thiazole moiety common to both classes suggests a role in targeting viral entry or replication machinery.

Structural-Activity Relationship (SAR) Insights

Structural Feature Biological Impact Examples
Benzo[d]thiazole Core Enhances antiviral activity via hydrophobic interactions with viral enzymes 12i, 12f, 15c, 15d
Pyrazine Carboxamide Contributes to hydrogen bonding with target proteins (e.g., SARS-CoV-2 main protease) 12i, 8, 10
Methylthio Substituent Increases lipophilicity and metabolic stability Target compound, 12f
Halogen/Tert-Butyl Groups Boosts anti-mycobacterial and antifungal activity 8, 27

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring fused with a benzene ring and a pyrazine ring, along with a carboxamide group. The presence of the methylthio group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

The primary mechanism of action for this compound involves:

  • Targeting Enzymatic Activity : The compound has been shown to interact with various enzymes, particularly through the formation of organo-carboxamide ruthenium (II) complexes, which play a role in the transfer hydrogenation of ketones.
  • Biochemical Pathways : It affects biochemical pathways related to ketone metabolism, demonstrating moderate catalytic activity across a broad spectrum of ketones with different electronic and steric requirements.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance:

Neuroprotective Effects

This compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Similar compounds have demonstrated the ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration .

Case Studies

  • In Vitro Studies : In studies involving HEK 293 cells expressing various nitric oxide synthase isoforms, compounds derived from similar structures showed over 95% cell survival in MTT assays. Specific derivatives exhibited selective inhibition of nNOS, indicating potential therapeutic applications in conditions like Parkinson's disease .
  • Animal Models : In 6-OHDA-induced unilaterally lesioned rat models, certain derivatives demonstrated improvements in motor functions and altered neurotransmitter levels (increased dopamine and decreased glutamate), suggesting neuroprotective properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamideLacks methylthio groupModerate activityLower lipophilicity
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamideContains imidazole ringDifferent activity profileVaries in reactivity

This compound stands out due to the methylthio group, which enhances its lipophilicity and may influence its interaction with biological targets more effectively than its analogs.

Q & A

Q. What are the key steps in synthesizing N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide?

The synthesis typically involves a multi-step approach:

Formation of the benzo[d]thiazole core : Start with cyclization reactions to construct the benzo[d]thiazole scaffold.

Introduction of the methylthio group : Sulfur-containing reagents (e.g., methanethiol derivatives) are used to functionalize the 4-position of the benzo[d]thiazole ring under controlled conditions .

Coupling with pyrazine-2-carboxamide : Amide bond formation via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the pyrazine moiety .
Optimization : Solvents (DMF, dichloromethane), bases (NaH, K₂CO₃), and reaction times are critical for yield and purity. Intermediate characterization by NMR and IR is recommended .

Q. Which spectroscopic methods are essential for characterizing this compound?

Core techniques include:

  • 1H/13C NMR : To confirm aromatic protons (benzo[d]thiazole and pyrazine) and methylthio group integration.
  • IR spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
    Note : Purity should be assessed via HPLC (>95%) before biological testing .

Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?

Initial screens often include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : PARP or kinase inhibition assays, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing the methylthio group?

Challenge : Methylthio incorporation may suffer from low regioselectivity or side reactions. Solutions :

  • Use protecting groups (e.g., Boc) on reactive sites during benzo[d]thiazole functionalization.
  • Optimize reaction temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometry of sulfurating agents (e.g., (CH₃)₂S₂) .
    Case Study : Evidence shows NaH as a superior base for thioether formation compared to K₂CO₃, improving yields by ~20% .

Q. How do structural modifications (e.g., methylthio vs. methoxy) impact bioactivity?

Comparative Analysis :

Substituent Effect on Bioactivity Mechanistic Insight
Methylthio (-SMe)Enhanced lipophilicity, improving membrane permeabilityIncreased interaction with hydrophobic enzyme pockets
Methoxy (-OMe)Reduced metabolic stability due to demethylationLower in vivo efficacy despite similar in vitro activity
Methodology : Parallel synthesis of analogs followed by SAR studies using molecular docking (e.g., AutoDock Vina) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Common Issues :

  • Discrepancies in IC₅₀ values across studies due to assay conditions (e.g., ATP concentration in kinase assays).
  • Non-specific binding artifacts in fluorescence-based assays.
    Resolution Strategies :
  • Validate results with orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays).
  • Standardize buffer conditions (pH, ionic strength) and include control inhibitors (e.g., Olaparib for PARP assays) .

Q. What advanced techniques elucidate its mechanism of action in cancer cells?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts of putative targets .
  • In vivo Imaging : Fluorescently tagged analogs for tracking biodistribution in xenograft models .

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